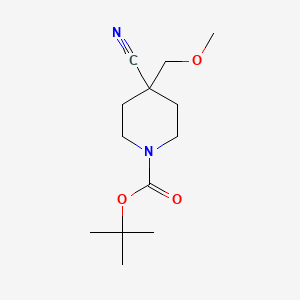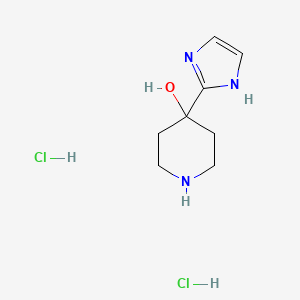
N-Boc-(S)-3-amino-3-(3-bromophenyl)propanoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3S)-3-(3-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate is a synthetic organic compound. It is characterized by the presence of a bromophenyl group, a tert-butoxycarbonyl-protected amino group, and a methyl ester. Compounds like this are often used in organic synthesis and pharmaceutical research due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-(3-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromophenylacetic acid and tert-butyl carbamate.
Formation of the Amide Bond: The tert-butyl carbamate is coupled with 3-bromophenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Esterification: The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of bromophenyl ketones or aldehydes.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Bromophenyl ketones or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, methyl (3S)-3-(3-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.
Biology and Medicine
In biological research, this compound may be used to study enzyme interactions and protein modifications. Its structure allows it to act as a probe in biochemical assays.
Industry
In the pharmaceutical industry, compounds like this are often explored for their potential as drug candidates. The presence of the bromophenyl group and the protected amino group makes it a candidate for further development in medicinal chemistry.
Wirkmechanismus
The mechanism of action of methyl (3S)-3-(3-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate depends on its specific application. In biochemical assays, it may interact with enzymes or proteins, modifying their activity. The bromophenyl group can participate in halogen bonding, while the protected amino group can be deprotected under physiological conditions to reveal an active amine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (3S)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate: Similar structure but with the bromine atom in the para position.
Methyl (3S)-3-(3-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
Methyl (3S)-3-(3-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate is unique due to the specific positioning of the bromine atom and the tert-butoxycarbonyl-protected amino group
Eigenschaften
Molekularformel |
C15H20BrNO4 |
|---|---|
Molekulargewicht |
358.23 g/mol |
IUPAC-Name |
methyl (3S)-3-(3-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(9-13(18)20-4)10-6-5-7-11(16)8-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m0/s1 |
InChI-Schlüssel |
BKEOUTIAVVAVSY-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C1=CC(=CC=C1)Br |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


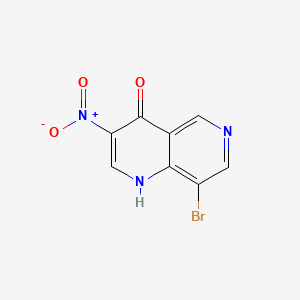
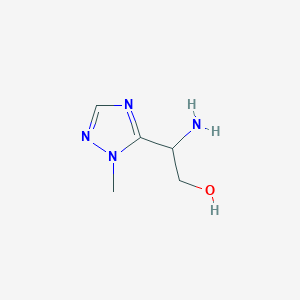
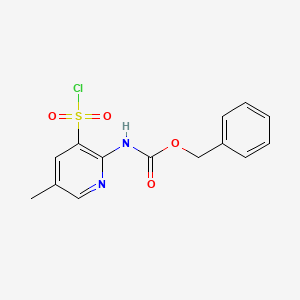
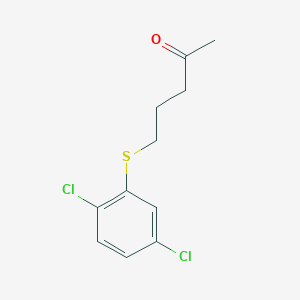
![Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate](/img/structure/B13490402.png)

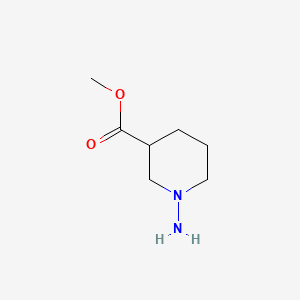
![Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride](/img/structure/B13490415.png)


